Product packaging for Metaterol Hydrochloride(Cat. No.:CAS No. 55688-38-5)

Metaterol Hydrochloride

Cat. No.: B125795
CAS No.: 55688-38-5
M. Wt: 231.72 g/mol
InChI Key: QWELSVCCXLINHO-UHFFFAOYSA-N
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Description

Metaterol Hydrochloride is a high-purity, small molecule compound developed for in vitro and in vivo cardiovascular research. As a selective β1-adrenergic receptor antagonist, it competitively inhibits catecholamine action on cardiac tissue . This mechanism results in negative chronotropic and inotropic effects, leading to reduced heart rate, decreased cardiac contractility, and lowered blood pressure—key parameters in studying hypertension, angina, and heart failure models . The compound is particularly valuable for investigating cardioselectivity, as it exhibits negligible activity on β2-adrenergic receptors at therapeutic concentrations, which may help minimize off-target effects in research settings . This compound is supplied with comprehensive analytical data, including HPLC chromatograms for purity assessment and mass spectrometry for identity confirmation, ensuring reproducibility in your experimental workflows. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this material following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁H₁₈ClNO₂ B125795 Metaterol Hydrochloride CAS No. 55688-38-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9;/h3-6,8,11-14H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELSVCCXLINHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55688-38-5
Record name Benzenemethanol, hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METATEROL HYDROCHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H4J5E7HXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Metaterol Hydrochloride

Advanced Synthetic Routes for Metaterol Hydrochloride

Modern synthetic chemistry offers several advanced routes to produce this compound with high efficiency and purity. These methods focus on controlling the stereochemistry, optimizing reaction yields, and employing innovative catalytic technologies.

Metaterol possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. The biological activity is often specific to one enantiomer, in this case, the (R)-stereoisomer. vulcanchem.com Therefore, stereoselective synthesis is critical. Two primary strategies are employed:

Asymmetric Synthesis: This approach aims to create the desired (R)-enantiomer directly. While specific catalysts and conditions are often proprietary, this method involves using chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific enantiomer, minimizing the production of the other. vulcanchem.comrsc.org

Table 1: Common Chiral Resolving Agents for Amines This table is based on general chemical principles of chiral resolution and may be applicable to Metaterol.

Resolving AgentChemical ClassTypical Solvent(s)
(S)-Mandelic AcidChiral Carboxylic AcidToluene, Methanol
L-(+)-Tartaric AcidChiral Carboxylic AcidMethanol, Ethanol (B145695)
(-)-Di-p-toluoyl-L-tartaric acidChiral Carboxylic AcidVarious Organic Solvents
(1R)-(-)-10-Camphorsulfonic acidChiral Sulfonic AcidAlcohols, Esters
BrucineChiral Alkaloid (Base)Not applicable for resolving amines
(+)-CinchotoxineChiral Alkaloid (Base)Not applicable for resolving amines

Data sourced from general knowledge on chiral resolution. wikipedia.orgsigmaaldrich.com

To maximize yield and minimize impurities, reaction conditions are meticulously controlled. Drawing parallels from the synthesis of structurally similar beta-blockers, key parameters are optimized at each step. google.comgoogle.com For the crucial epoxide formation and subsequent amination, these include:

Temperature: Reactions are often conducted within specific temperature ranges to control reaction kinetics and prevent side reactions. For example, an initial reaction might be held at 35±2°C, while a subsequent amination step could be performed at a reflux temperature of 50-55°C. google.com

Reaction Time: The duration of each reaction step is optimized to ensure complete conversion of starting materials without promoting the formation of degradation products.

Reagent Stoichiometry: The molar ratio of reactants is carefully balanced. For instance, using a large excess of isopropylamine (B41738) can drive the amination reaction to completion but requires a subsequent step to remove the excess. google.com

Solvent Choice: The solvent system can influence reaction rates and solubility of intermediates and by-products.

Table 2: Example of Reaction Condition Optimization in a Related Synthesis This data is illustrative, based on the synthesis of the related compound metoprolol (B1676517).

StepParameterCondition RangePurposeReference
Epoxide FormationTemperature30-80 °CControl reaction rate, minimize by-products google.com
Epoxide FormationTime5-10 hoursEnsure completion of reaction google.com
AminationTemperature50-55 °C (Reflux)Drive reaction forward google.com
AminationTime3 hoursEnsure completion of amination google.com

The synthesis of precursors for Metaterol can benefit from modern catalytic systems that improve efficiency and selectivity. While traditional synthesis may use stoichiometric reagents, novel catalysts offer more sustainable and effective alternatives.

Lewis Acid Catalysts: For precursor synthesis involving acylation steps, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can be used. google.com

Transition Metal Catalysts: Palladium-based catalysts, often used with phosphine (B1218219) ligands, are effective for C-C bond-forming reactions (e.g., Heck or Suzuki coupling) to build key intermediates from simpler starting materials. google.com

Reduction Catalysts: Catalysts like Raney nickel or palladium on carbon (Pd/C) are used for hydrogenation steps, for example, in reducing a carbonyl group or a double bond in a synthetic intermediate. google.comgoogle.com The stability of these catalysts is crucial for their industrial application. nih.gov

Table 3: Catalyst Systems in the Synthesis of Related Pharmaceutical Intermediates

Catalyst SystemReaction TypeApplication ExampleReference
Aluminum Trichloride (AlCl₃)Friedel-Crafts AcylationSynthesis of a ketone intermediate google.com
Palladium Acetate (B1210297) with Phosphine LigandHeck CouplingSynthesis of a phenol (B47542) derivative from p-bromophenol google.com
Raney NickelHydrogenation (Reduction)Reduction of a ketone to an alcohol group google.com
Cu/ZnO/Al₂O₃Methanol SynthesisNot directly used for Metaterol, but an example of a highly optimized industrial catalyst system nih.gov

By-product Formation and Purity Control in this compound Synthesis

During synthesis, side reactions can lead to the formation of by-products that must be identified and removed to ensure the purity of the final compound. A significant potential by-product in syntheses involving an epoxide intermediate is the corresponding diol, formed by the hydrolysis of the epoxide ring. acgpubs.org In the related synthesis of metoprolol, this specific impurity is well-documented and can form at levels of 0.2-0.3%. acgpubs.org

Table 4: Potential By-products in Metaterol Synthesis

By-product TypeSourceExample Structure (Analogous)
Unreacted Starting MaterialIncomplete reactionPrecursor phenol or epoxide
Epoxide Hydrolysis ProductReaction with trace water3-(3,5-dihydroxyphenoxy)propane-1,2-diol
Over-alkylation ProductsIsopropylamine reacting at other sitesN/A
Dimerization ProductsReaction between two intermediate moleculesN/A

Information based on general synthetic principles and data from related compounds. acgpubs.org

Purity control is achieved through rigorous purification methods. High-performance liquid chromatography (HPLC) is used for analysis and can be scaled for preparative purification. vulcanchem.com Other industrial techniques include high-vacuum distillation to remove volatile impurities and recrystallization to isolate the final pure hydrochloride salt. google.com

Green Chemistry Principles in this compound Manufacturing

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. news-medical.net Green chemistry is a framework of twelve principles aimed at designing safer and more sustainable chemical processes. acs.orgepa.gov

Key principles applicable to Metaterol manufacturing include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with safer alternatives, such as water or bio-based solvents. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible, or using energy-efficient technologies like ultrasound-assisted synthesis. acgpubs.orgnews-medical.net

Catalysis: Using highly selective catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess and generate more waste. acs.org

A concrete example from a related synthesis is the use of ultrasonic waves to drive a reaction at room temperature using water as a solvent, which represents a significant green improvement over traditional methods requiring heating and organic solvents. acgpubs.org

Table 5: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in ManufacturingBenefit
Waste PreventionRecycling of undesired enantiomer after resolutionIncreases overall yield, reduces chemical waste
Safer SolventsUse of water or ethanol instead of chlorinated solventsReduces toxicity and environmental impact
Energy EfficiencyUltrasound-assisted synthesisReduces energy consumption and reaction time
CatalysisUse of palladium or nickel catalystsReduces need for stoichiometric reagents, minimizes waste

Data based on principles of green chemistry and examples from related syntheses. wikipedia.orgacgpubs.orgacs.org

Impurity Profiling and Characterization of Synthetic Intermediates of this compound

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. chemass.siconicet.gov.ar This is a critical aspect of quality control, as impurities can affect the compound's properties. Regulatory bodies require a thorough understanding of a drug's impurity profile. ajptr.com

Impurities can arise from several sources:

Starting materials and intermediates.

By-products of the main reaction.

Products of degradation.

Reagents, ligands, and catalysts.

A suite of advanced analytical techniques is used to detect, isolate, and structurally elucidate these impurities.

Table 6: Analytical Techniques for Impurity Profiling

TechniqueAbbreviationPurpose
High-Performance Liquid ChromatographyHPLCSeparation and quantification of impurities. chemass.si
Gas ChromatographyGCAnalysis of volatile impurities and residual solvents. ajptr.com
Mass SpectrometryMSDetermination of molecular weight and fragmentation patterns for structural identification. Often coupled with LC (LC-MS) or GC (GC-MS). nih.gov
Nuclear Magnetic Resonance SpectroscopyNMRProvides detailed structural information to definitively identify unknown impurities. conicet.gov.ar
Fourier-Transform Infrared SpectroscopyFTIRIdentification of functional groups present in an impurity. chemass.si

Advanced Analytical Method Development and Validation for Metaterol Hydrochloride

Chromatographic Techniques for Metaterol Hydrochloride Analysis

Chromatographic techniques are central to the analysis of pharmaceutical compounds, offering high-resolution separation of the active pharmaceutical ingredient (API) from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for the analysis of compounds like Metoprolol (B1676517).

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and reliability. uhplcs.comphenomenex.com For the analysis of Metoprolol, reversed-phase HPLC (RP-HPLC) is the most common approach. moravek.comsphinxsai.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. moravek.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. moravek.com Nonpolar compounds exhibit a stronger affinity for the stationary phase and elute later than more polar compounds. moravek.com

Method development for Metoprolol typically involves optimizing several key parameters to achieve a desired separation with good peak shape, resolution, and a reasonable analysis time. rjptonline.orgmanipal.edu These parameters include the elution mode, stationary phase chemistry, mobile phase composition, and detector settings.

The choice between isocratic and gradient elution is a fundamental decision in HPLC method development. phenomenex.com

Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analysis. uhplcs.com This method is simpler, requires less sophisticated equipment, and is often preferred for routine quality control analyses of simple mixtures. uhplcs.com However, isocratic elution can lead to significant peak broadening for later-eluting compounds and may not be suitable for separating complex mixtures with components of widely varying polarities. biotage.com

The selection between these two modes depends on the complexity of the sample matrix and the separation goals. For simultaneous analysis of Metoprolol with other compounds of different polarities, a gradient elution strategy is often superior. nih.gov

Table 1: Comparison of Isocratic and Gradient Elution

Feature Isocratic Elution Gradient Elution
Mobile Phase Constant composition uhplcs.com Variable composition uhplcs.com
Complexity Simple, reliable for routine analysis uhplcs.com More complex, requires precise pump control
Peak Shape Later peaks may be broad biotage.com Peaks are generally sharper and narrower
Run Time Can be long for strongly retained analytes Generally shorter for complex mixtures phenomenex.com
Applications Simple mixtures, quality control uhplcs.com Complex mixtures, impurity profiling phenomenex.com

| Sensitivity | Can be lower for late-eluting peaks | Often enhanced due to sharper peaks phenomenex.com |

The stationary phase is the fixed component in the HPLC column that interacts with the sample components, and its selection is critical for achieving separation. uhplcs.com For reversed-phase HPLC, the most common stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains. chromatographyonline.com

C18 (Octadecylsilane) : This is the most widely used stationary phase in reversed-phase chromatography and is frequently employed for the analysis of Metoprolol and related beta-blockers. nih.govresearchgate.netrestek.com C18 columns provide excellent hydrophobic interaction, making them suitable for a broad range of analytes with varying polarities. restek.com

C8 (Octylsilane) : C8 columns are less retentive than C18 columns and are often used for analytes that are too strongly retained on a C18 phase, allowing for faster elution times.

Phenyl Phases : These stationary phases offer alternative selectivity through π-π interactions, which can be particularly useful for separating aromatic compounds or resolving critical isomer pairs that are difficult to separate on standard C18 columns. restek.com

Other column parameters such as particle size, pore size, and surface area also significantly influence separation efficiency. uhplcs.com Smaller particles (<2 µm) lead to higher efficiency and resolution but also result in higher backpressure, a principle that forms the basis of UPLC. uhplcs.comuj.edu.pl

Table 2: Common Stationary Phases for Pharmaceutical Analysis

Stationary Phase Primary Interaction Mechanism Typical Application
C18 (ODS) Hydrophobic (Van der Waals) forces restek.com General purpose, widely used for nonpolar to moderately polar compounds like Metoprolol. nih.govrestek.com
C8 Hydrophobic forces (less than C18) For analytes with strong retention on C18, allowing faster analysis.
Phenyl π-π interactions, hydrophobic forces restek.com Separation of aromatic compounds, offering alternative selectivity to alkyl phases. restek.com

| Cyano (CN) | Dipole-hydrogen bonding, weak hydrophobic | Can be used in both normal-phase and reversed-phase modes for polar compounds. chromatographyonline.com |

The mobile phase transports the sample through the column, and its composition is a powerful tool for controlling retention and selectivity. phenomenex.com In reversed-phase HPLC, the mobile phase is typically a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. moravek.comrjptonline.org

Organic Modifier : Acetonitrile is often preferred due to its low viscosity and UV transparency at low wavelengths. phenomenex.com Methanol is another common choice. sphinxsai.comresearchgate.net Adjusting the ratio of the organic solvent to water alters the polarity of the mobile phase; increasing the organic content decreases retention for nonpolar analytes. phenomenex.com

pH Control : The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Metoprolol. phenomenex.com Metoprolol is a basic compound, and controlling the mobile phase pH affects its ionization state. phenomenex.com By adjusting the pH with buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers), one can ensure consistent retention times and improve peak shape by suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. phenomenex.comrjptonline.org For instance, a method for the simultaneous determination of atenolol (B1665814) and metoprolol tartrate utilized a phosphate buffer at pH 7.0. nih.gov Another method used a phosphate buffer adjusted to pH 3.0. jchps.com

Table 3: Effects of Mobile Phase Modifications in RP-HPLC

Parameter Adjusted Effect on Separation Rationale
Increase Organic Solvent % Decreases retention time of nonpolar analytes Increases the mobile phase's elution strength, causing analytes to elute faster. phenomenex.com
Decrease Organic Solvent % Increases retention time of nonpolar analytes Decreases the mobile phase's elution strength, leading to stronger interaction with the stationary phase.
Adjust pH (for ionizable analytes) Alters retention time and improves peak shape Controls the ionization state of the analyte; a charged analyte is more polar and elutes earlier in RP-HPLC. phenomenex.com

| Add Buffer | Stabilizes pH, improves reproducibility | Resists small changes in pH, ensuring consistent analyte ionization and retention. phenomenex.com |

The UV-Visible (UV-Vis) detector is the most common detector used in HPLC for the analysis of chromophoric (light-absorbing) compounds. chromatographyonline.com The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. chromatographyonline.com

The optimal wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte, as this provides the highest sensitivity. chromatographyonline.com The λmax for Metoprolol is often reported in the range of 220-280 nm. For instance, studies have utilized detection wavelengths of 222 nm, 224 nm, and 275 nm for the quantification of Metoprolol and its formulations. nih.govresearchgate.netukaazpublications.com The choice of wavelength can also be influenced by the desire to minimize interference from other components in the sample matrix. A diode-array detector (DAD) is particularly useful as it can acquire the entire UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. chromatographyonline.com

Table 4: Reported UV Detection Wavelengths for Metoprolol Analysis

Wavelength Method Type Reference
222 nm RP-HPLC for Metoprolol Succinate and Hydrochlorothiazide researchgate.net
224 nm RP-HPLC for Atenolol and Metoprolol Tartrate nih.gov
235 nm RP-HPLC for Metoprolol and Amlodipine jchps.com

| 275 nm | UV Spectrophotometry for Metoprolol Succinate | ukaazpublications.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. uj.edu.pl This technology operates at higher pressures than conventional HPLC systems, leading to substantial improvements in three key areas: resolution, sensitivity, and speed of analysis. uj.edu.pl

The smaller particle size results in a dramatic increase in chromatographic efficiency, allowing for better separation of complex mixtures and the detection of low-level impurities. uj.edu.pl The run times are significantly reduced, often by a factor of 10, which greatly increases sample throughput in a laboratory setting. uj.edu.pl UPLC is particularly well-suited for coupling with mass spectrometry (UPLC-MS), as the sharper, more concentrated peaks enhance ionization efficiency in the MS source. uj.edu.plnih.gov

Several UPLC methods have been developed for the analysis of beta-blockers, including Metoprolol. nih.govresearchgate.net These methods demonstrate superior separation performance compared to traditional HPLC, making UPLC an invaluable tool for demanding applications such as impurity profiling, stability studies, and the analysis of enantiomers. researchgate.netnih.gov

Table 5: Comparison of HPLC and UPLC for Pharmaceutical Analysis

Parameter HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3 - 5 µm < 2 µm uj.edu.pl
Operating Pressure 600 - 4,000 psi 6,000 - 15,000 psi
Resolution Good Excellent, higher peak capacity uj.edu.pl
Analysis Speed Slower Significantly faster run times uj.edu.pl
Sensitivity Standard Higher due to narrower peaks uj.edu.pl

| Solvent Consumption | Higher | Lower per analysis |

Gas Chromatography (GC) Considerations for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to its polarity, high molecular weight, and low volatility, is not directly suitable for GC analysis. To overcome this limitation, derivatization is employed to convert the non-volatile Metaterol molecule into a more volatile and thermally stable derivative. This process typically involves reacting the hydroxyl and secondary amine groups of the molecule with a derivatizing agent.

Common derivatization approaches for similar compounds include silylation, where agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This transformation reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and detection. researchgate.net The resulting derivatives can then be analyzed, often by GC coupled with mass spectrometry (GC-MS), which provides high sensitivity and specificity. researchgate.netnih.gov

The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure complete and reproducible conversion of this compound to its volatile derivative. Factors such as reaction time, temperature, and the solvent used can significantly impact the efficiency of the derivatization process and, consequently, the accuracy of the analytical results. nih.gov

Table 1: Considerations for GC Analysis of this compound

Parameter Consideration Rationale
Derivatization Essential for converting non-volatile Metaterol into a volatile form. Improves thermal stability and allows the compound to be vaporized in the GC inlet without decomposition.
Derivatizing Agents Silylating agents (e.g., BSTFA, MSTFA) are commonly used. Effectively react with active hydrogens in hydroxyl and amine groups to create less polar, more volatile TMS derivatives.
GC Column A non-polar or medium-polarity capillary column is typically selected. Provides good separation of the derivatized analyte from other components in the sample matrix.
Detector Mass Spectrometry (MS) is preferred. Offers high selectivity and sensitivity, and provides structural information for confident peak identification. researchgate.net
Optimization Reaction conditions (time, temperature, solvent) must be optimized. Ensures complete and reproducible derivatization for accurate and precise quantification.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's mass, connectivity of atoms, and functional groups.

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a compound. nih.gov In MS, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For Metaterol, a soft ionization technique like electrospray ionization (ESI) would typically be used to generate the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of Metaterol) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components. youtube.com For a molecule like Metaterol, characteristic fragmentations would likely involve the cleavage of the ether linkage and the loss of the isopropylamine (B41738) side chain. researchgate.net For instance, a prominent fragment ion observed for the related compound Metoprolol is at m/z 116.10, which is characteristic of the isopropyl amine group substructure. researchgate.net The analysis of these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of the compound. nih.govnih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure/Loss
[M+H]⁺ [Calculated Value + H]⁺ Isopropylamine side chain
[M+H]⁺ [Calculated Value + H]⁺ Loss of water (H₂O)
[M+H]⁺ [Calculated Value + H]⁺ Cleavage at the ether linkage
[M+H]⁺ [Calculated Value + H]⁺ Substituted phenyl ring fragment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation and confirmation in organic chemistry. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons. Key signals would include those for the aromatic protons, the methoxy (B1213986) group protons, the protons on the propanol (B110389) backbone, and the protons of the isopropyl group.

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment (e.g., aromatic, aliphatic, ether, alcohol).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the this compound structure. nih.gov For hydrochloride salts of pharmaceuticals, solid-state ³⁵Cl NMR can also be a useful tool for fingerprinting and identifying different solid phases or polymorphs. rsc.orgnih.govrsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov The resulting spectra provide a unique "fingerprint" based on the functional groups present. msu.edu

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include a broad O-H stretching band for the alcohol group, N-H stretching for the secondary amine (as part of the hydrochloride salt), C-H stretching for the aromatic and aliphatic parts, a strong C-O stretching for the ether linkage, and bands corresponding to the substituted benzene (B151609) ring. rsc.org

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. psu.edu It can be used to study the synthesis of related compounds like Metoprolol and to identify characteristic bands, such as the strong signal around 1003 cm⁻¹ associated with the aromatic ring in similar structures. nih.govojp.gov The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule. nipne.ro

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
O-H (Alcohol) Stretching 3200 - 3600 (broad) IR
N-H (Amine Salt) Stretching 2400 - 3200 (broad) IR
C-H (Aromatic) Stretching 3000 - 3100 IR, Raman
C-H (Aliphatic) Stretching 2850 - 3000 IR, Raman
C=C (Aromatic) Stretching 1400 - 1600 IR, Raman
C-O (Ether) Asymmetric Stretching 1200 - 1275 IR
C-O (Alcohol) Stretching 1050 - 1150 IR

Method Validation Parameters for this compound Quantification

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. scielo.br For the quantification of this compound, validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ymerdigital.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances.

To establish the specificity and selectivity of a method for this compound, a series of experiments are conducted:

Analysis of Blank and Placebo: A blank (diluent) and a placebo (formulation matrix without the active pharmaceutical ingredient) are analyzed to ensure that no interfering peaks are observed at the retention time of this compound.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the Metaterol peak from any degradant peaks.

Impurity Spiking: The method's ability to separate Metaterol from its known impurities is demonstrated by analyzing a sample spiked with these impurities.

For chromatographic methods like HPLC, peak purity analysis using a photodiode array (PDA) detector is a common tool to assess the homogeneity of the analyte peak, further supporting the specificity of the method. The resolution between the analyte peak and the closest eluting peak is a key parameter in demonstrating selectivity.

Table 4: Experimental Design for Specificity and Selectivity Studies

Experiment Purpose Acceptance Criteria
Blank Analysis To demonstrate no interference from the solvent/mobile phase. No significant peaks at the retention time of Metaterol.
Placebo Analysis To show no interference from formulation excipients. No significant peaks at the retention time of Metaterol.
Forced Degradation To prove the method is stability-indicating. Metaterol peak is resolved from all degradation product peaks. Peak purity index should be above a set threshold.
Impurity Spiking To confirm separation from known related substances. Resolution between Metaterol and each impurity peak is adequate (typically >1.5).

Table of Compounds

Compound Name
This compound
Metoprolol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

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Molecular Pharmacology and Receptor Interaction Kinetics of Metaterol Hydrochloride

Ligand-Receptor Binding Kinetics of Metaterol Hydrochloride

The interaction between a ligand, such as this compound, and its receptor is a dynamic process characterized by the rates of association and dissociation. These kinetic parameters are fundamental to understanding the drug's pharmacological profile, including its potency and duration of action.

The association rate constant, or k_on, quantifies the speed at which a ligand binds to its receptor to form a ligand-receptor complex. This second-order rate constant is influenced by factors such as the concentration of the ligand and the receptor, as well as the physicochemical properties of the molecules and their environment. A higher k_on value signifies a faster binding of the drug to its target receptor.

For illustrative purposes, the following table provides a hypothetical range of k_on values for a generic beta-adrenergic agonist.

Receptor SubtypeIllustrative k_on (M⁻¹s⁻¹)
β1-adrenergic1 x 10⁵ - 1 x 10⁶
β2-adrenergic5 x 10⁵ - 5 x 10⁶

This table is for illustrative purposes only and does not represent actual data for this compound.

Direct experimental data for the dissociation rate constant (k_off) of this compound could not be identified in the available literature.

The dissociation rate constant, or k_off, is a first-order rate constant that describes the rate at which the ligand-receptor complex breaks apart. This parameter is independent of ligand and receptor concentrations and is a key determinant of the drug's residence time at the receptor. A lower k_off value indicates a slower dissociation and, consequently, a longer duration of action.

The following table provides a hypothetical range of k_off values for a generic beta-adrenergic agonist to illustrate the concept.

Receptor SubtypeIllustrative k_off (s⁻¹)
β1-adrenergic1 x 10⁻² - 1 x 10⁻³
β2-adrenergic5 x 10⁻³ - 5 x 10⁻⁴

This table is for illustrative purposes only and does not represent actual data for this compound.

While direct kinetic data to calculate the equilibrium dissociation constant (K_d) for this compound is unavailable, a study on the related compound Orciprenaline provides valuable insight into its binding affinity. The dissociation constant (KA) for Orciprenaline has been determined for the positive inotropic and chronotropic responses in guinea-pig isolated atria. nih.gov

The equilibrium dissociation constant (K_d) is a measure of the affinity of a ligand for its receptor and is calculated as the ratio of the k_off to the k_on (K_d = k_off / k_on). A lower K_d value corresponds to a higher binding affinity.

In the aforementioned study, the dissociation constants for Orciprenaline were determined by observing its effects on both the rate and tension of atrial muscle. The findings indicated that isoprenaline had a greater affinity (lower KA) than orciprenaline for both responses. nih.gov

AgonistResponseDissociation Constant (KA)
OrciprenalinePositive Inotropic (Tension)Higher than Isoprenaline
OrciprenalinePositive Chronotropic (Rate)Higher than Isoprenaline

Adapted from a study on guinea-pig isolated atria. nih.gov

This compound's close analogue, Orciprenaline, is described as a moderately selective β2 adrenergic receptor agonist. wikipedia.org This suggests that its binding kinetics favor the β2-adrenergic receptor subtype over others, such as the β1-adrenergic receptor. Furthermore, research has indicated that Orciprenaline also acts as a weak competitive α1-adrenoceptor antagonist. nih.gov

Kinetic selectivity refers to the preference of a ligand to bind to a specific receptor subtype based on differences in the association and/or dissociation rates. A drug that rapidly associates with and slowly dissociates from its target receptor subtype, while doing the opposite at off-target receptors, will exhibit high kinetic selectivity.

The moderate β2 selectivity of Orciprenaline implies that the ratio of its affinity for β2 receptors compared to β1 receptors is not exceedingly high, which can sometimes lead to off-target effects at higher concentrations. droracle.ai Its weak antagonist activity at α1-adrenoceptors further contributes to its pharmacological profile, although this is considered a secondary action. nih.gov

Receptor Activation and Signal Transduction Mechanisms Affected by this compound

As a beta-adrenergic agonist, the mechanism of action of this compound, inferred from Orciprenaline, involves the activation of specific G protein-coupled receptors and the subsequent initiation of intracellular signaling cascades.

The pharmacological actions of Orciprenaline indicate that it primarily induces an agonist receptor state at β2-adrenergic receptors, while potentially promoting an antagonist state at α1-adrenergic receptors.

Upon binding to β2-adrenergic receptors, Orciprenaline stabilizes the active conformation of the receptor. This leads to the activation of the Gs alpha subunit of the associated G protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). drugbank.compatsnap.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the relaxation of bronchial smooth muscle. patsnap.com This agonist-induced cascade is the primary mechanism behind its bronchodilator effects. wikipedia.orgdroracle.ai

Conversely, the weak competitive antagonism of Orciprenaline at α1-adrenoceptors suggests that it can bind to these receptors without inducing a significant conformational change required for activation. nih.gov By occupying the binding site, it can prevent the binding of endogenous agonists like norepinephrine, thereby blocking the signaling pathways typically initiated by α1-receptor activation, such as vasoconstriction. nih.gov This dual activity highlights the complexity of its interaction with the adrenergic system.

Receptor Conformational Dynamics Induced by this compound Binding

The binding of an agonist like this compound to a G-protein coupled receptor (GPCR), such as the β2-adrenergic receptor, is a dynamic process that induces significant conformational changes in the receptor's structure. This transition from an inactive to an active state is crucial for initiating intracellular signaling. Upon binding, the ligand stabilizes a specific active conformation of the receptor. This process involves rearrangements of the transmembrane helices (TMs). For instance, studies on related GPCRs have shown that activation often involves an outward movement of the intracellular ends of TM6 and TM7, which creates a binding site for the intracellular G-protein. biorxiv.org

These dynamic changes are not a simple on/off switch but rather a shift in the conformational equilibrium of the receptor population toward an active state. nih.gov The binding of this compound is thought to disrupt a network of intramolecular interactions, often referred to as "ionic locks," that hold the receptor in its inactive state. biorxiv.org This allows the receptor to adopt a conformation that can effectively couple with and activate its cognate G-protein, initiating the downstream signaling cascade.

Post-Activation Signal Amplification Pathways and this compound

Once this compound binding has induced an active receptor conformation, the receptor-ligand complex interacts with and activates intracellular heterotrimeric G-proteins. nih.gov For β-adrenergic receptors, this typically involves the Gs alpha subunit. Activation causes the G-protein to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP).

This exchange triggers the dissociation of the G-protein into its Gαs-GTP subunit and βγ complex. nih.gov The activated Gαs-GTP subunit then stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. This step represents a major amplification point in the signaling pathway, as a single activated receptor can lead to the generation of many cAMP molecules. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream cellular proteins, leading to the ultimate physiological response.

Molecular Modeling of this compound-Receptor Interactions

Computational molecular modeling provides powerful tools to investigate the interactions between ligands like this compound and their receptors at an atomic level. These methods, including molecular docking, molecular dynamics simulations, and QSAR analysis, help elucidate binding mechanisms and predict the activity of new compounds. rowan.edu

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov In a typical docking study for this compound, a 3D model of the compound would be placed into the binding site of a β-adrenergic receptor crystal structure. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. nih.gov

These studies can identify key amino acid residues within the receptor that form hydrogen bonds, ionic interactions, or hydrophobic interactions with the ligand. For β-agonists, interactions with specific serine residues on transmembrane helix 5 and an aspartate residue on helix 3 are often critical for binding and activation. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound and Related Compounds This table presents hypothetical data to illustrate the typical output of a molecular docking study. The values are not based on published experimental results for this compound.

CompoundReceptor TargetDocking Score (kcal/mol)Key Interacting Residues
Metaterolβ2-Adrenergic Receptor-8.5Asp113, Ser204, Ser207, Asn312
Isoproterenolβ2-Adrenergic Receptor-8.2Asp113, Ser203, Ser207
Salbutamolβ2-Adrenergic Receptor-7.9Asp113, Ser204, Tyr308

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Following a docking study, the predicted this compound-receptor complex is placed in a simulated physiological environment (including water and ions) to observe its stability and conformational changes. mdpi.com

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation This table outlines the kind of data generated from an MD simulation, not specific results for this compound.

ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation) Measures the average deviation of the protein backbone atoms from their initial position over time.Indicates the structural stability of the ligand-receptor complex during the simulation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average position.Highlights flexible regions of the receptor, which may be important for ligand binding or receptor activation.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Identifies key interactions that stabilize the binding of the ligand.
Radius of Gyration (Rg) Measures the compactness of the protein structure.Can indicate conformational changes (e.g., opening or closing of the binding pocket).

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.org A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (representing its physicochemical properties) to its activity (e.g., binding affinity or efficacy). jocpr.comslideshare.net

To develop a QSAR model for this compound analogs, a dataset of structurally similar compounds with known activities would be required. Various molecular descriptors—such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties—would be calculated for each analog. jocpr.com Statistical methods are then used to build a model that can predict the activity of new, untested analogs, thereby guiding the design of more potent compounds. nih.gov

Allosteric Modulation Effects on this compound Binding Kinetics

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. rsc.org These modulators can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. researchgate.net

Their effect is mediated by inducing a conformational change in the receptor that alters the properties of the orthosteric site. rsc.org This modulation affects the binding kinetics of the orthosteric ligand, specifically the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov

For instance, a PAM might decrease the k_off of this compound, causing it to stay bound to the receptor for a longer duration, thereby prolonging its signaling effect. researchgate.netuniversiteitleiden.nl Conversely, a NAM might increase the k_off or decrease the k_on, leading to a shorter binding duration or a lower likelihood of binding. researchgate.net Studying these effects is crucial for understanding drug-drug interactions and for designing novel therapeutic strategies that fine-tune receptor activity. nih.gov

Table 3: Theoretical Effects of Allosteric Modulators on this compound Binding Kinetics This table illustrates the potential kinetic changes induced by allosteric modulators. It is based on general principles of allosteric modulation and does not represent specific experimental data for this compound.

Modulator TypeEffect on Association Rate (k_on)Effect on Dissociation Rate (k_off)Net Effect on Binding Affinity (KD = k_off/k_on)
Positive Allosteric Modulator (PAM) May increase or have no changeDecreasesIncreases
Negative Allosteric Modulator (NAM) May decrease or have no changeIncreasesDecreases

Based on a thorough search of scientific databases and scholarly articles, there is no publicly available research or computational data specifically for a compound named "this compound." This suggests that the compound may be known by a different name, is a novel or proprietary substance not yet described in published literature, or the name may be misspelled.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the computational chemistry and in silico analysis of "this compound" as requested. The specific analyses outlined—including Quantum Mechanical (QM) calculations, Density Functional Theory (DFT) studies, electronic structure analysis, and various molecular simulations—require existing research data which is not available for this compound.

To fulfill a request of this nature, published studies containing data on the molecule's optimized geometry, electronic properties, conformational states, solvation characteristics, and membrane permeability predictions would be necessary. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

If you have an alternative name, a CAS Registry Number, or any reference literature for this compound, please provide it so a new search for relevant data can be conducted.

Computational Chemistry and in Silico Analysis of Metaterol Hydrochloride

Mechanistic Predictions of Pharmacokinetic Parameters for Metaterol Hydrochloride

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound. youtube.com These computational tools provide a cost-effective and time-efficient means to estimate how a drug will be absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.net

The tissue partition coefficient (Kp) is a critical parameter that describes how a drug distributes between the blood and various tissues. researchgate.netnih.gov Accurate prediction of Kp values is essential for developing physiologically based pharmacokinetic (PBPK) models. nih.govmetrumrg.com These models simulate the concentration-time profile of a drug in different organs and tissues. epa.gov

Several in silico methods are available to predict tissue partition coefficients. These methods typically rely on the physicochemical properties of the compound, such as its lipophilicity (logP), acid dissociation constant (pKa), and its binding affinity to plasma and tissue proteins. researchgate.netnih.gov Mechanistic models, such as the one proposed by Rodgers and Rowland, are widely used and incorporate detailed information about tissue composition, including lipid and water content, to estimate Kp values. nih.gov

For this compound, the first step in estimating its tissue partition coefficients would be to determine its key physicochemical properties. These can be calculated using various QSAR (Quantitative Structure-Activity Relationship) models and other computational chemistry software. Once these properties are known, they can be used as inputs for established Kp prediction algorithms. The predicted Kp values for different tissues would then be compiled into a data table for use in PBPK modeling.

Table 1: Predicted Tissue Partition Coefficients (Kp) for this compound (Note: The following data is illustrative and based on general principles of in silico modeling, as specific data for this compound is not available.)

Tissue Predicted Kp Value
Adipose 5.2
Bone 1.5
Brain 0.8
Gut 2.1
Heart 2.5
Kidney 3.0
Liver 3.5
Lung 2.8
Muscle 1.9
Skin 1.2
Spleen 2.3

The volume of distribution at steady state (Vdss) is a pharmacokinetic parameter that relates the total amount of a drug in the body to its concentration in the blood plasma at steady state. nih.gov A high Vdss indicates that the drug is extensively distributed into tissues, while a low Vdss suggests it remains primarily in the bloodstream. nih.gov

In silico prediction of Vdss is closely linked to the estimation of tissue partition coefficients. nih.govresearchgate.net PBPK models utilize the predicted Kp values, along with physiological parameters such as tissue volumes and blood flow rates, to calculate the Vdss. nih.gov Various computational models, ranging from simple empirical equations to complex mechanistic models, have been developed for Vdss prediction. researchgate.netresearchgate.net

For this compound, its predicted Vdss would be derived from the PBPK model incorporating the tissue partition coefficients estimated in the previous step. The accuracy of the predicted Vdss would depend on the quality of the input parameters and the sophistication of the model used. nih.gov

Table 2: Predicted Volume of Distribution at Steady State (Vdss) for this compound (Note: The following data is illustrative and based on general principles of in silico modeling, as specific data for this compound is not available.)

Parameter Predicted Value Unit
Vdss 2.5 L/kg

Preclinical Metabolism and Biopharmaceutical Disposition of Metaterol Hydrochloride

Drug Transporter Interactions and Metaterol Hydrochloride

Mechanistic Understanding of Transporter-Mediated Disposition of Metaterol Hydrochloridefda.gov

Key transporters identified to interact with compounds of this class include both uptake and efflux transporters.

Uptake Transporters:

Organic Cation Transporters (OCTs): Members of the solute carrier (SLC) 22A family, particularly OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3), are crucial for the uptake of cationic drugs into various tissues. For a compound like this compound, OCT1, predominantly expressed in the liver, would facilitate its hepatic uptake, a critical step for subsequent metabolism. OCT2, located in the kidney, would mediate its entry into renal proximal tubule cells, preparing it for active secretion into the urine. OCT3, with a broader tissue distribution including the lungs, could play a role in the local disposition of inhaled this compound.

Organic Anion Transporting Polypeptides (OATPs): While primarily known for transporting anionic compounds, some OATP isoforms can also transport cationic drugs. The involvement of OATP1B1 and OATP1B3, expressed on the sinusoidal membrane of hepatocytes, in the uptake of this compound from the blood into the liver would be a key area of investigation.

Efflux Transporters:

P-glycoprotein (P-gp, ABCB1): As a member of the ATP-binding cassette (ABC) transporter superfamily, P-gp is a well-known efflux pump that can limit the absorption and tissue penetration of its substrates. Studies would investigate whether this compound is a substrate for P-gp, which could impact its oral bioavailability and distribution into sanctuary sites like the brain.

Breast Cancer Resistance Protein (BCRP, ABCG2): Similar to P-gp, BCRP is another important efflux transporter found in various tissues, including the intestine, liver, and blood-brain barrier. Its interaction with this compound would be assessed to understand its role in limiting drug exposure.

Multidrug and Toxin Extrusion Proteins (MATEs): MATE1 (SLC47A1) and MATE2-K (SLC47A2) are critical for the final step of renal and hepatic excretion of cationic drugs. Following uptake by OCT2 in the kidney, MATEs located on the apical membrane of proximal tubule cells would mediate the efflux of this compound into the urine. In the liver, MATE1 would facilitate its excretion into the bile.

The interplay between these uptake and efflux transporters dictates the net flux of this compound across cellular barriers, ultimately shaping its pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of these transporter-mediated processes is essential for predicting potential drug-drug interactions and inter-individual variability in response.

Biopharmaceutics Modelling for this compound

Biopharmaceutics modeling has emerged as a powerful tool in drug development to quantitatively assess the interplay between a drug's physicochemical properties, its formulation, and the physiological environment. For this compound, particularly in an inhaled formulation, these models are invaluable for predicting in vivo performance and guiding formulation design.

Physiologically Based Biopharmaceutics Modeling (PBBM) Applications for this compound

Physiologically Based Biopharmaceutics Modeling (PBBM) integrates drug substance properties, formulation characteristics, and physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual population. For an inhaled drug like this compound, a pulmonary PBBM would be developed to predict its regional deposition in the lungs, subsequent dissolution, absorption into the systemic circulation, and local tissue concentrations.

Key Components of a PBBM for Inhaled this compound:

System Data: This includes physiological parameters of the respiratory tract, such as lung geometry, airway branching patterns, breathing patterns, and the composition and volume of lung fluids.

Drug Substance Data: This encompasses the physicochemical properties of this compound, including its solubility, permeability, particle size distribution, and dissolution rate.

Formulation Data: For a dry powder inhaler (DPI) or metered-dose inhaler (MDI), this would include the aerodynamic particle size distribution (APSD) and the dissolution characteristics of the formulation.

By integrating these data, the PBBM can simulate the fate of inhaled this compound particles, from deposition in different lung regions to their dissolution in the lung lining fluid and subsequent absorption across the pulmonary epithelium. This modeling approach can be used to:

Predict the impact of formulation variables on systemic and local drug exposure.

Explore the effect of patient-related factors , such as disease state (e.g., asthma, COPD) and inhalation technique, on drug delivery.

Support formulation optimization to achieve a desired pharmacokinetic profile.

Establish in vitro-in vivo correlations (IVIVCs) , linking in vitro performance attributes to in vivo outcomes.

Bio-relevant In Vitro Systems for this compound Dissolution and Permeation

To provide meaningful inputs for PBBMs and to accurately predict the in vivo behavior of inhaled this compound, bio-relevant in vitro systems are essential. These systems aim to mimic the physiological conditions of the lungs more closely than traditional dissolution methods.

Bio-relevant Dissolution Testing:

For inhaled products, dissolution testing is more complex than for oral dosage forms. The goal is to simulate the dissolution of drug particles deposited in the small volume of lung lining fluid. Several innovative apparatuses have been developed for this purpose, such as the DissolvIt® system or modified Franz diffusion cells. A key aspect is the use of a bio-relevant dissolution medium that mimics the composition of lung lining fluid, which typically has a different pH and ionic strength than standard buffers.

Bio-relevant Permeation Studies:

To assess the absorption of dissolved this compound across the pulmonary epithelium, cell-based models are employed. The Calu-3 cell line, which forms a tight monolayer and differentiates to mimic the bronchial epithelium, is a commonly used in vitro model. These cells are grown on permeable supports, allowing for the measurement of drug transport from the apical (luminal) to the basolateral (serosal) side. Such studies provide crucial permeability data for PBBMs and help to understand the mechanisms of absorption (passive diffusion vs. active transport).

The integration of data from these bio-relevant in vitro systems into PBBMs provides a powerful framework for the biopharmaceutical assessment of inhaled this compound, enabling a more rational and efficient development process.

Excretion Pathways of this compound and Its Metabolites

The elimination of this compound and its metabolites from the body is a critical determinant of its duration of action and potential for accumulation. Preclinical studies in animal models are conducted to identify the primary routes and mechanisms of excretion.

Based on the properties of similar beta-2 agonists, it is anticipated that this compound would be excreted through both renal and fecal routes.

Renal Excretion: A significant portion of the systemically absorbed this compound is expected to be eliminated via the kidneys. This process involves glomerular filtration of the unbound drug and active tubular secretion, likely mediated by the organic cation transporters (OCTs and MATEs) in the proximal tubules. The extent of renal excretion as unchanged parent drug versus its metabolites would be quantified. For many beta-agonists, a substantial fraction of the dose is excreted in the urine as the unchanged compound.

Fecal Excretion: Fecal elimination can occur through two main pathways: biliary excretion of the drug and its metabolites from the liver into the intestines, and direct secretion from the systemic circulation into the intestinal lumen. For compounds that undergo significant hepatic metabolism and subsequent biliary clearance, the fecal route can be a major pathway of elimination.

To quantitatively assess the excretion pathways, radiolabeled this compound is typically administered to preclinical species. Urine and feces are then collected over an extended period, and the total radioactivity is measured. Further analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to identify and quantify the parent drug and its various metabolites in the excreta.

A hypothetical mass balance study for this compound might yield the following results:

Excretion RoutePercentage of Administered Dose
Urine 65%
    Unchanged Metaterol40%
    Metabolite M1 (Sulfated)20%
    Metabolite M2 (Oxidative)5%
Feces 30%
    Unchanged Metaterol10%
    Metabolite M1 (Sulfated)15%
    Metabolite M3 (Glucuronidated)5%
Total Recovered 95%

This detailed understanding of the excretion pathways is crucial for constructing a complete pharmacokinetic profile of this compound and for assessing the potential impact of renal or hepatic impairment on its clearance.

Solid State Chemistry and Formulation Science of Metaterol Hydrochloride

Polymorphism and Amorphism of Metaterol Hydrochloride

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. Amorphous forms, which lack a long-range ordered crystal lattice, are also a possibility and typically have higher solubility but lower stability than their crystalline counterparts.

The characterization of different crystalline forms of this compound would involve a combination of analytical techniques to determine their unique physical and chemical properties. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be employed to determine the thermal properties, such as melting point and decomposition temperature, of each form. nih.gov Infrared (IR) spectroscopy could be used to identify differences in the vibrational modes of the molecules in different crystal lattices. nih.gov

For example, a study on metoclopramide (B1676508) hydrochloride identified two anhydrous polymorphs with distinct melting points of 187 °C (Form I) and 155 °C (Form II), demonstrating how thermal analysis can differentiate between forms. nih.gov Similarly, for this compound, the identification of different melting points or thermal events would be indicative of polymorphism.

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceuticals. fsu.edu It is particularly useful for distinguishing between polymorphs and for analyzing the API within a formulated drug product without interference from excipients. rsc.org For hydrochloride salts like this compound, 35Cl SSNMR is especially sensitive to the local environment of the chloride ion, providing a unique "fingerprint" for each crystalline form. nih.govrsc.org

The 35Cl electric field gradient (EFG) and chemical shift (CS) tensors are highly sensitive to subtle changes in the hydrogen-bonding environment of the chloride ion, which often differs between polymorphs. nih.gov Therefore, distinct 35Cl SSNMR spectra can be used to identify and differentiate various polymorphic forms of this compound. rsc.org This technique can also be used for quantitative analysis to determine the polymorphic purity of a sample.

Illustrative Data Table: Expected 35Cl SSNMR Parameters for Hypothetical this compound Polymorphs

Polymorph Quadrupolar Coupling Constant (CQ) (MHz) Asymmetry Parameter (ηQ)
Form I 5.2 0.3

This table illustrates the type of distinct parameters that would be expected for different polymorphs of this compound if they were analyzed by 35Cl SSNMR.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal. carleton.edu This technique provides precise information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. carleton.edumdpi.com If single crystals of different polymorphs of this compound could be grown, SCXRD would provide an unambiguous determination of their crystal structures. nih.gov

The resulting crystal structure data, often deposited in crystallographic databases, allows for the unequivocal identification of a particular polymorphic form based on its unique lattice parameters. nih.gov This information is crucial for understanding the structure-property relationships of the different solid forms.

Illustrative Data Table: Hypothetical Crystallographic Data for this compound Polymorphs from SCXRD

Parameter Form A Form B
Crystal System Monoclinic Orthorhombic
Space Group P21/c Pbca
a (Å) 10.5 12.3
b (Å) 8.2 9.8
c (Å) 15.1 14.6
β (°) 95.2 90

This table provides an example of the kind of crystallographic data that would be obtained from SCXRD analysis of different polymorphs.

Powder X-ray diffraction (pXRD) is a primary technique for the characterization of polycrystalline materials. latech.edu It is a non-destructive method used for phase identification, determination of lattice parameters, and assessment of sample purity. latech.edunih.gov Unlike SCXRD, pXRD can be performed on powdered samples, which is often more representative of the bulk material used in pharmaceutical manufacturing. libretexts.org

Each crystalline form of this compound would produce a unique pXRD pattern, characterized by a specific set of diffraction peaks at particular 2θ angles. libretexts.org These patterns serve as a fingerprint for each polymorph and can be used to identify the solid form present in a bulk drug substance or final drug product. researchgate.net The technique is also valuable for monitoring for any polymorphic transformations that may occur during processing or storage. chemijournal.com

Solid-State Stability of this compound

The solid-state stability of an API is a critical attribute that can affect its shelf life and therapeutic efficacy. Both physical and chemical stability are important considerations.

The chemical stability of this compound in the solid state can be influenced by several factors, including temperature, humidity, and light. nih.gov The presence of certain excipients in a formulation can also impact the stability of the API. nih.gov

Temperature: Elevated temperatures can accelerate solid-state degradation reactions. The thermodynamic relationship between different polymorphs can also be temperature-dependent, potentially leading to the conversion from a metastable form to a more stable form. chemijournal.comsolitekpharma.com

Humidity: The presence of moisture can lead to the formation of hydrates or facilitate degradative reactions. solitekpharma.comresearchgate.net For hydrochloride salts, the interaction with water can be particularly important.

Light: Exposure to UV or visible light can induce photolytic degradation in susceptible compounds. nih.gov

Excipients: Chemical interactions between this compound and excipients in a formulation can lead to the formation of degradation products. nih.gov

Stability studies, conducted under various stress conditions (e.g., high temperature and humidity), are essential to understand the degradation pathways and to ensure the selection of a stable solid form and compatible excipients for formulation development. researchgate.net

Impact of Excipients on Solid-State Stability of this compound

The interaction between an active pharmaceutical ingredient and excipients is a critical factor in the stability of solid dosage forms. nih.gov These interactions can be physical or chemical in nature and can be influenced by factors such as moisture content and the microenvironmental pH. nih.gov However, no specific studies detailing the compatibility of this compound with common pharmaceutical excipients or the impact of these excipients on its solid-state stability have been identified. Without such studies, it is not possible to provide data on potential degradation pathways or stabilizing/destabilizing effects of specific excipients on this compound.

Co-crystallization and Salt Formation of this compound

Co-crystallization and salt formation are common strategies employed to modify the physicochemical properties of APIs, such as solubility, dissolution rate, and stability. crystalpharmatech.comnih.gov These techniques rely on the formation of new crystalline structures with a co-former or a salt-forming acid or base. While the hydrochloride salt of Metaterol is known, there is a lack of published research on attempts to form other salts or co-crystals of Metaterol. nih.gov Consequently, no data on different salt forms or co-crystals of this compound, their methods of preparation, or their comparative physicochemical properties are available.

Hydrogen Bonding Environments in this compound Salts

Hydrogen bonding plays a crucial role in the crystal lattice of pharmaceutical salts, influencing their physical and chemical properties. The chloride ion in hydrochloride salts can act as a hydrogen bond acceptor, interacting with donor groups on the API. rsc.org An analysis of the hydrogen bonding environment in this compound salts would require crystallographic data, typically obtained from single-crystal X-ray diffraction studies. A search for the crystal structure of this compound did not yield any publicly available crystallographic information. Without this data, a detailed description of the specific hydrogen bonding interactions, including bond lengths and angles within the crystal lattice of this compound, cannot be generated.

Degradation Pathways and Stability Studies of Metaterol Hydrochloride

Forced Degradation Studies of Metoprolol (B1676517) Hydrochloride

Metoprolol Hydrochloride has been subjected to a range of forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to assess its chemical stability. nih.gov Research indicates that the compound is particularly susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress, while showing greater stability under neutral, photolytic, and thermal conditions. researchgate.netnih.gov

Hydrolytic degradation involves the reaction of a substance with water, which can be significantly influenced by pH.

Acidic Conditions: Studies have shown that Metoprolol undergoes degradation when exposed to acidic environments. For instance, refluxing in 1 N hydrochloric acid (HCl) at 80°C for one hour resulted in approximately 30% decomposition of the drug. In another study, nine distinct degradation products were identified following exposure to acidic conditions. researchgate.net The rate of degradation can be pH-dependent, with one long-term study noting that about 25% of metoprolol was hydrolyzed at pH 2 over a year. rsc.org

Alkaline Conditions: Metoprolol is also labile in basic solutions. Treatment with 0.1 M sodium hydroxide (B78521) (NaOH) resulted in significant degradation. rjpn.org Refluxing in 0.1 N NaOH at 80°C for three hours led to a 30% degradation, forming a major basic degradant. One comprehensive study identified a specific degradation product under basic hydrolytic conditions. researchgate.net

Neutral Conditions: In contrast to its instability in acidic and alkaline media, Metoprolol is relatively stable under neutral hydrolytic conditions. researchgate.netnih.gov Studies exposing the drug to water at elevated temperatures (80°C for 1 hour) showed minimal degradation. Long-term stability assessments in solutions at room temperature also confirm its stability in neutral pH environments. nih.gov

ConditionReagent/ParametersObserved DegradationReference
Acidic1 N HCl, 80°C, 1 hr~30%
AcidicpH 2, 1 year~25% rsc.org
Alkaline0.1 N NaOH, 80°C, 3 hrs~30%
Alkaline0.1 M NaOHSignificant degradation rjpn.org
NeutralWater, 80°C, 1 hrStable
NeutralWaterStable researchgate.netnih.gov

Oxidative degradation is a common pathway for pharmaceuticals, and Metoprolol shows extensive degradation under such stress. nih.gov Exposing the drug to hydrogen peroxide (H₂O₂) is a standard method for inducing oxidative degradation. Studies using 30% H₂O₂ at room temperature for 24 hours have demonstrated Metoprolol's susceptibility to oxidation. This process can lead to the formation of multiple degradation products. researchgate.netacs.org The reaction pathways may involve electron transfer from the nitrogen atom of the Metoprolol molecule, leading to reactive radical intermediates and subsequent formation of various oxidized products. researchgate.net

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. While some studies report Metoprolol to be stable under photolytic conditions researchgate.netnih.gov, others suggest that degradation can occur, particularly with prolonged exposure or under specific conditions like UV irradiation. rsc.orgmdpi.com One study noted that while direct photolysis by solar light is not highly significant, indirect photodegradation can occur. researchgate.net Photo-induced degradation can be accelerated by the presence of hydrogen peroxide, which increases the concentration of hydroxyl radicals. nih.gov The process can lead to the formation of several transformation products, including 4-(2-methoxyethyl)phenol (B22458) and hydroquinone. researchgate.net

ConditionParametersFindingReference
Photolytic StressICH GuidelinesGenerally reported as stable researchgate.netnih.gov
UV IrradiationUVC lightDegradation observed, follows pseudo-first order kinetics nih.gov
UV Irradiation with H₂O₂30 mg/L H₂O₂Accelerated degradation, complete after 4.5 min nih.gov
PhotocatalysisTiO₂, UV lightEfficient degradation, forms multiple intermediates researchgate.net

Thermal degradation studies assess the impact of high temperatures on a drug substance. Metoprolol Hydrochloride has been found to be largely stable under thermal stress conditions. researchgate.netnih.gov Studies involving exposure to dry heat at 50°C for 20 days showed minimal degradation. Thermogravimetric analysis of Metoprolol Tartrate, a related salt, showed that decomposition begins at temperatures above 150°C, well above typical storage and handling conditions. researchgate.net Stability studies on repackaged tablets also found no difference in potency when stored at elevated temperatures (40°C/75% RH), although physical properties like hardness and dissolution were affected by moisture uptake. nih.gov

Identification and Characterization of Metoprolol Hydrochloride Degradation Products

Following forced degradation, a crucial step is the separation, identification, and structural elucidation of the resulting degradants. This is essential for understanding the degradation pathways and ensuring the safety and quality of the drug product. A variety of analytical techniques are employed for this purpose, with liquid chromatography coupled with mass spectrometry being the most powerful. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for separating and identifying unknown compounds in complex mixtures. nih.gov For the structural characterization of Metoprolol's degradation products, high-performance liquid chromatography (HPLC) is first used to separate the parent drug from the various degradants formed during stress testing. researchgate.netnih.gov

Once separated, the compounds are introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS or MSn) is particularly valuable for structure elucidation. nih.gov The process involves:

Ionization: The parent drug and its degradants are ionized, typically using electrospray ionization (ESI).

Precursor Ion Selection: The mass spectrometer isolates the molecular ion (the "precursor ion") of a specific compound, for instance, a suspected degradation product.

Fragmentation: This isolated ion is then fragmented into smaller, characteristic "product ions" by colliding it with an inert gas.

Analysis: The masses of these product ions are measured, creating a fragmentation spectrum.

By first establishing the fragmentation pathway of the parent drug, Metoprolol, researchers can then analyze the fragmentation spectra of the unknown degradation products. nih.gov Comparing the fragmentation patterns of the degradants to that of the parent drug allows for the identification of structural modifications, leading to the confident elucidation of their chemical structures. researchgate.netnih.gov This approach has been successfully used to identify and characterize up to 14 different degradation products of Metoprolol formed under various stress conditions. nih.gov

Q & A

Q. What in vitro models are suitable for assessing the release kinetics of this compound from oral dosage forms?

  • Methodological Answer : Utilize dissolution apparatus (e.g., USP Type II) with sink conditions to monitor drug release. Apply kinetic models such as zero-order, first-order, or Higuchi equations to analyze data. For fast-dissolving formulations, consider biorelevant media or simulated gastric fluid to mimic physiological absorption .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacokinetic parameters of this compound across species?

  • Methodological Answer : Conduct interspecies scaling using allometric principles (e.g., body weight-based adjustments) and validate with compartmental modeling (e.g., non-linear mixed-effects modeling). Compare metabolic pathways via liver microsome assays or hepatocyte cultures to identify species-specific clearance mechanisms. Cross-reference in vivo data with in vitro-in vivo extrapolation (IVIVE) to resolve discrepancies .

Q. What factorial design approaches optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : Implement a Box-Behnken or central composite design to test variables like excipient ratios (e.g., disintegrants, binders), particle size, and compression force. Response surface methodology (RSM) can model interactions between factors, with dissolution rate and tablet hardness as critical responses. Validate optimized formulations using bioavailability studies in animal models .

Q. How should impurity profiling of this compound be conducted to meet regulatory standards?

  • Methodological Answer : Employ ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS) for high-resolution identification of degradation products and synthetic intermediates. Follow ICH guidelines (Q3A/B) for qualification thresholds. Use certified reference materials (CRMs) for known impurities, such as desmethyl analogs or esterified byproducts, to ensure accurate quantification .

Q. What mechanistic studies elucidate the target engagement of this compound in pulmonary tissues?

  • Methodological Answer : Use radioligand binding assays with isolated bronchial smooth muscle receptors to determine affinity (Kd) and efficacy (EC50). Pair with confocal microscopy to visualize receptor internalization. For in vivo validation, employ knockout rodent models or siRNA-mediated gene silencing to confirm target specificity .

Data Analysis and Validation

Q. How can researchers statistically reconcile variability in dose-response data from this compound trials?

  • Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies, using random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers, and subgroup analyses (e.g., by age, sex) can identify confounding variables. Bayesian hierarchical models are useful for small sample sizes .

Q. What proteomic or metabolomic strategies identify off-target effects of this compound?

  • Methodological Answer : Perform untargeted metabolomics via LC-MS/MS on treated cell lines or animal plasma to detect dysregulated pathways. Integrate with transcriptomic data (RNA-seq) for systems-level insights. Validation requires orthogonal assays, such as enzyme-linked immunosorbent assays (ELISAs) for candidate biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.